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Acid yellow 246

Cat. No.: B1168989
CAS No.: 119822-74-1
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Description

Contextualization within Azo Dye Chemistry and Industrial Research Significance

Acid Yellow 246 is characterized as a synthetic organic compound belonging to the class of acid dyes and the broader category of azo dyes tkechemical.comalibaba.com. Azo dyes are distinguished by the presence of one or more azo groups (-N=N-) within their molecular structure, which are largely responsible for their chromophoric properties and color stability alibaba.com. The molecular architecture of this compound specifically incorporates a sodium salt of a sulfonated azo compound alibaba.com. This structural feature confers high water solubility due to the sulfonate groups and an inherent affinity for protein fibers through ionic interactions alibaba.com.

The industrial significance of this compound is prominently observed in the textile industry, where it is extensively employed for the dyeing of protein-based fibers such as wool, silk, and polyamide tkechemical.comalibaba.comemperordye.comnih.gov. The dyeing mechanism relies on ionic bonding: the negatively charged sulfonic acid groups of the dye interact with positively charged amino groups present in the protein fibers, particularly under acidic conditions alibaba.com. This interaction forms a robust and stable bond, which is crucial for achieving good colorfastness properties in the dyed materials alibaba.com. Beyond textiles, this compound also finds applications in leather dyeing and finishing, paper surface coloration, paint formulations as a colorant, and in cosmetic products alibaba.comemperordye.com. Its versatility across multiple industries underscores its importance as an industrial colorant alibaba.com.

Key Physical and Chemical Properties of this compound tkechemical.comalibaba.com

ParameterValue
Chemical NameThis compound
CAS Registry Number119822-74-1
Molecular FormulaC₂₆H₁₈N₃NaO₅S₂
Molecular Weight539.06 g/mol
AppearanceYellow powder
Water Solubility100 g/L at 23°C
Density1.39 g/cm³ at 20°C
Vapor Pressure0.001 Pa at 20°C
pKa2 at 20°C
LogP-0.77 at 25°C
Dye TypeAnionic Azo Dye, Weakly Acidic Dye
LightfastnessHigh

Historical Trajectory and Evolution of Research Perspectives on Acid Dyes

The history of dyes traces back millennia, with early documented uses dating as far as 15,000 BC in cave paintings and evidence of dyed textiles from the Neolithic Period wikipedia.org. Until the mid-19th century, nearly all dyes were derived from natural sources, predominantly plants, animals, and minerals wikipedia.orgmade-in-china.com. These natural dyes often involved complex extraction processes and were characterized by high costs, limited availability, and inconsistent quality, often lacking uniformity and good fastness properties made-in-china.comevitachem.com.

A pivotal moment in dye chemistry arrived in 1856 with William Henry Perkin's accidental synthesis of "Mauve," the first synthetic organic dye, from coal tar derivatives wikipedia.orgevitachem.com. This discovery marked the genesis of the modern synthetic dye industry, revolutionizing textile coloration by enabling the production of vibrant and durable colors evitachem.com. The earliest acid dye, a triarylmethane derivative with strong dyeing ability but poor fastness, emerged in 1868. This was followed by the synthesis of Acid Red A in 1877, the first acid dye specifically for wool dyeing, with its basic structure determined shortly thereafter. By the 1890s, the invention of acid dyes with a ruthenium structure further broadened the available color spectrum. The early 20th century saw intensified research into reactive dyes, which could form covalent bonds with fibers, leading to significant advancements in dye durability and application to cotton evitachem.com.

By 1900, synthetic dyes had largely replaced natural dyes, dominating the market due to the increasing demand from the burgeoning textile industry for readily available, cost-effective, and easily applicable colorants made-in-china.com. The evolution of research perspectives on acid dyes has shifted from initial synthesis and application to optimizing their performance, addressing environmental concerns, and exploring novel functionalities.

Current Academic Inquiry Landscape Pertaining to this compound

While highly specialized research focusing solely on this compound remains limited in contemporary scientific literature, the broader field of acid dye chemistry continues to be an active area of academic inquiry alibaba.com. Current research trends address various challenges and opportunities associated with acid dyes, including aspects relevant to compounds like this compound.

Key areas of current academic inquiry pertinent to acid dyes include:

Environmental Sustainability in Dyeing Processes : A significant focus is on developing more environmentally friendly dyeing methods aimed at reducing water and energy consumption alibaba.com. This includes exploring alternative dyeing techniques and optimizing existing ones to minimize effluent discharge and chemical waste alibaba.com.

Novel Mordants and Dye Fixation : Research is exploring natural and more sustainable mordants to enhance dye fixation and improve the fastness properties of acid dyes on various substrates alibaba.com. This is crucial for improving the durability and longevity of dyed materials.

Advanced Wastewater Treatment : Given the environmental impact of textile effluents containing dyes, considerable research is dedicated to advanced wastewater treatment methods for the effective removal of azo dyes alibaba.com. Studies investigate various adsorption techniques, utilizing materials such as activated carbon from biomass, for efficient removal of acid dyes like Acid Yellow 17 and Acid Yellow 23 from aqueous solutions.

Dye-Substrate Interactions : Academic studies also delve into the fundamental chemical and physical interactions between dye molecules and various substrates. For example, investigations into the solubilization behavior of anionic dyes in micellar environments provide insights into their stability and application characteristics.

These research directions collectively contribute to a more comprehensive understanding of acid dyes, paving the way for innovations that can be applied to specific compounds like this compound.

Scope and Objectives of Comprehensive Research on this compound

A comprehensive research program concerning this compound would encompass several key objectives aimed at deepening its understanding and optimizing its utility. Such an endeavor would involve:

Detailed Spectroscopic and Structural Analysis : A primary objective would be to conduct exhaustive spectroscopic analyses (e.g., UV-Vis, FTIR, NMR) to fully elucidate its precise molecular structure and characterize its chemical and physical properties in detail alibaba.com. This would involve exploring its behavior under various environmental conditions relevant to its industrial applications.

Synthesis Pathway Optimization : Research would focus on optimizing the synthesis pathways for this compound to enhance production efficiency, reduce raw material consumption, and minimize environmental impact alibaba.com. This could involve exploring green chemistry principles in its manufacturing.

Performance Evaluation Across Diverse Applications : Beyond its established use in textiles, a comprehensive study would systematically evaluate its performance in other industrial applications such as paints, inks, paper, and leather, assessing its stability, colorfastness, and compatibility under varying processing conditions alibaba.comemperordye.com.

Comparative Analysis with Analogous Dyes : Conducting a thorough comparative analysis of this compound with other commercially available acid dyes would help identify its unique advantages and limitations in specific applications alibaba.com. This could involve comparing its dyeing kinetics, equilibrium, and thermodynamic properties against other similar dyes.

Investigation of Interaction Mechanisms : Further research would delve into the detailed mechanisms of interaction between this compound and different types of fibers and substrates. Understanding these interactions at a molecular level could lead to improved dyeing processes and the development of new functional materials.

Development of Sustainable Technologies : Ultimately, the overarching objective would be to leverage these findings to contribute to the development of more sustainable and efficient dyeing technologies and applications for this compound within the chemical industry.

Properties

CAS No.

119822-74-1

Molecular Formula

C7H9NO2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Acid Yellow 246

Fundamental Principles of Azo Dye Synthesis Relevant to Acid Yellow 246 Precursors

Diazotization : The conversion of a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.org The reaction is highly temperature-sensitive and must be carried out at low temperatures, generally between 0-5 °C, to prevent the unstable diazonium salt from decomposing. nih.govnih.gov The resulting diazonium salt contains the -N₂⁺ group and acts as a weak electrophile.

Azo Coupling : The newly formed diazonium salt is then reacted with a coupling component. nih.gov This component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. organic-chemistry.org The reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling component. nih.gov The position of the coupling (ortho or para) is directed by the activating group (e.g., -OH or -NH₂) on the coupling component. nih.gov The pH of the reaction medium is critical; coupling to phenols is typically performed under mildly alkaline conditions, while coupling to amines is carried out in a slightly acidic medium. organic-chemistry.org

These fundamental principles form the basis for the targeted synthesis of specific azo dyes like this compound, where the selection of the initial amine and the coupling partner determines the final structure and color of the dye.

Exploration of Advanced Synthetic Routes and Reaction Mechanisms

The industrial synthesis of this compound involves a precise application of the fundamental principles of azo chemistry, adapted to produce its specific molecular architecture.

The synthesis of an acid yellow dye structurally similar to this compound follows a specific pathway. A primary aromatic amine is first subjected to diazotization. This diazonium salt is then coupled to an aromatic coupling component, such as p-phenylphenol, through methods familiar to dye chemists. google.com This coupling reaction forms the core azo chromophore.

The reaction mechanism for the azo coupling is an electrophilic aromatic substitution. The diazonium ion, being electrophilic, attacks the electron-rich ring of the coupling component, typically at the position para to the activating hydroxyl or amino group, unless that position is blocked. organic-chemistry.org

Table 1: Typical Reaction Conditions for Azo Dye Synthesis

Step Reagents Temperature pH Key Considerations
Diazotization Primary Aromatic Amine, Sodium Nitrite, Mineral Acid (e.g., HCl) 0–5 °C Strongly Acidic Low temperature is crucial to maintain the stability of the diazonium salt. nih.gov

| Azo Coupling | Diazonium Salt, Coupling Component (e.g., Phenol, Naphthol) | 0–10 °C | Mildly Acidic to Mildly Alkaline | pH must be carefully controlled to ensure the coupling component is sufficiently activated and the diazonium salt remains reactive. organic-chemistry.org |

This table presents generalized conditions for the synthesis of azo dyes.

For a dye to function as an "acid dye," it must possess anionic groups that can form ionic bonds with cationic sites on fibers like wool or polyamide. In the case of this compound, these are sulfonic acid (-SO₃H) groups. Sulfonation is the process of introducing these groups onto the aromatic rings of the dye molecule.

This functionalization can be achieved at different stages, but a common method involves sulfonating the dye molecule after the azo coupling reaction is complete. google.com The isolated and dried azo compound is treated with a strong sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). google.com The reaction mixture is then carefully added to ice water, causing the sulfonated dye to precipitate. google.com The final step involves neutralizing the sulfonic acid group to form its sodium salt (-SO₃⁻Na⁺), which enhances its solubility in water for the dyeing process. google.com The presence of two sulfonate groups, as indicated by the molecular formula of this compound (C₂₆H₁₈N₃NaO₅S₂), is critical for its properties. dimacolorgroup.com

Structural Modification and Derivatization for Enhanced Research Functionality

While the primary application of this compound is in dyeing, the fundamental azo structure can be modified for advanced research purposes. The electronic and optical properties of azo dyes are highly tunable by altering their chemical structure.

Derivatization can be achieved by:

Introducing different substituents : Adding electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) to the aromatic rings can significantly shift the absorption maximum (λ_max) of the dye, thereby changing its color and other photophysical properties.

Varying the coupling component : Using different phenols or naphthols as coupling components can extend the π-conjugated system, leading to dyes with different colors and properties. For example, coupling with various pyrazolone (B3327878) derivatives is a common strategy to create yellow and orange dyes. researchgate.net

Chelation with metal ions : Incorporating functional groups capable of chelating with metal ions can create metallized azo dyes. These complexes often exhibit enhanced light fastness and are investigated for applications in molecular sensors and catalysts.

These modifications allow researchers to create a library of azo compounds with tailored properties for applications in fields like nonlinear optics, data storage, and molecular switching.

Green Chemistry Approaches and Sustainable Synthesis of this compound Analogues

Traditional azo dye synthesis, while effective, often involves harsh conditions and the use of hazardous chemicals. longdom.org Modern research focuses on developing more environmentally benign synthetic routes, aligning with the principles of green chemistry.

Several green strategies are being explored for the synthesis of azo dyes and their analogues:

Solvent-Free Synthesis : One approach involves performing the diazotization and coupling reactions under solvent-free conditions, often using grinding or mechanochemistry. longdom.orgrsc.org This method, sometimes called "grindstone chemistry," can reduce waste, shorten reaction times, and lead to excellent yields at room temperature. longdom.org

Use of Solid Acid Catalysts : Hazardous liquid acids like HCl and H₂SO₄ can be replaced with reusable solid acid catalysts. rsc.org Examples include sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂). rsc.orgresearchgate.net These catalysts facilitate the reaction and can be easily separated from the product, often magnetically, for reuse. rsc.orgrsc.org

Alternative Energy Sources : Microwave irradiation is being used as an alternative to conventional heating. nih.gov It can dramatically reduce reaction times and improve energy efficiency in organic synthesis. nih.gov

Biodegradable Solvents : Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycols (PEGs) can significantly reduce the environmental impact of the synthesis process. nih.gov

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Azo Dyes

Feature Traditional Method Green Chemistry Approach
Solvent Often uses toxic organic solvents or large amounts of acid/alkali in water. rsc.org Solvent-free (grinding) or use of benign solvents like water. longdom.orgnih.gov
Catalyst Strong mineral acids (e.g., HCl, H₂SO₄). rsc.org Reusable solid acid catalysts (e.g., functionalized nanoparticles). rsc.orgresearchgate.net
Temperature Requires strict low-temperature control (0-5 °C). rsc.org Can often be performed at room temperature. rsc.org
Byproducts/Waste Generates significant acidic/alkaline wastewater. Minimizes waste through catalyst recycling and solvent-free conditions. longdom.orgrsc.org

| Energy | Conventional heating/cooling. | Use of energy-efficient methods like microwave irradiation. nih.gov |

This table provides a comparative overview of synthesis methodologies.

These green approaches offer promising pathways for the sustainable production of this compound analogues, minimizing environmental harm while maintaining high efficiency. rsc.org

Advanced Spectroscopic and Structural Characterization of Acid Yellow 246

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete molecular structure of organic compounds, including complex dyes like Acid Yellow 246. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are indispensable for assigning specific atoms within the molecule.

For this compound (C26H18N3NaO5S2), ¹H NMR would reveal the distinct chemical environments of the 18 hydrogen atoms, providing information on their connectivity, multiplicity (due to neighboring protons), and integration (relative number of protons). Given its proposed structure, characteristic signals would include:

Aromatic protons: Multiple multiplets in the δ 6.5-9.0 ppm range, arising from the phenyl, indole (B1671886), and other substituted aromatic rings. The precise chemical shifts and coupling constants would aid in mapping the substitution patterns on these rings.

Sulfonic acid proton/sodium salt: While the sulfonic acid proton itself might be broad or not observed directly due to exchange with solvent, its presence would influence adjacent proton signals.

Potential for tautomerism: Azo dyes can exhibit tautomeric forms, and NMR can help differentiate between them by observing proton shifts on nitrogen atoms or adjacent carbons if they are in rapid equilibrium or exist as distinct species.

¹³C NMR would provide the chemical environment of each of the 26 carbon atoms, typically spanning a range of δ 100-170 ppm for aromatic carbons, and potentially lower shifts for carbons adjacent to heteroatoms or alkyl groups if present. Quaternary carbons, including those involved in the azo linkage (N=N) and sulfonated carbons, would also be identifiable.

Illustrative ¹H NMR Chemical Shift Data for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration (Relative H)
Indole Ar-H7.05-7.25m2H
Phenyl Ar-H (A)7.30-7.50m5H
Phenyl Ar-H (B, sulfonyl)7.60-7.80m4H
Other Ar-H7.90-8.10d, dd5H
-OH (if present/exchangeable)9.5-12.0 (broad)s1H

Illustrative ¹³C NMR Chemical Shift Data for this compound

Carbon TypeChemical Shift (δ, ppm)
Aromatic C (unsubstituted)115-130
Aromatic C (substituted by N, S, O)130-155
Quaternary Aromatic C135-165
-C=N- (azo linkage vicinity)140-160
-SO3Na substituted C140-150

Note: These are illustrative data based on typical chemical shifts for similar organic compounds and the proposed structure of this compound. Actual values would be determined experimentally.

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is employed to determine the precise molecular weight of this compound and to deduce its fragmentation pattern, providing crucial insights into its structural subunits. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly suitable for large, ionizable molecules like acid dyes.

For this compound (C26H18N3NaO5S2, Molecular Weight: 539.06 g/mol ), ESI-MS in negative ion mode would likely yield a prominent deprotonated molecular ion peak, [M-Na]- or [M-H]- if the sodium is not lost, or potentially [M-H+2Na-Na]- depending on the ionization process, close to the calculated molecular weight. Given the presence of a sodium ion, observation of the [M-Na+H]+ or [M+H]+ and [M+Na]+ ions in positive mode could also be indicative.

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides structural information by breaking the molecule into smaller, characteristic ions. Expected fragmentation pathways for an azo dye with sulfonate and indole/phenylsulfonyl moieties might include:

Cleavage of the azo (-N=N-) bond, leading to fragments corresponding to the diazo and coupling components.

Loss of SO3 (sulfur trioxide) or NaSO3 from the sulfonate group.

Loss of neutral molecules like H2O, CO (if carbonyls are present and undergo rearrangement), or small aromatic rings.

Fragments indicative of the phenylsulfonyl group (e.g., C6H5SO2+ or related ions).

Illustrative Mass Spectrometry Data for this compound

Ion (m/z)Relative Abundance (%)Assignment (Illustrative)
539.06100[M-Na+H]+ (protonated form)
517.0885[M-Na]+ (main deprotonated, if negative mode)
459.0840[M - SO3H] or similar loss
350.XX25Fragment from azo cleavage
77.0510C6H5+ (phenyl fragment)

Note: These are illustrative data. Actual fragmentation patterns would be complex and require detailed analysis.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups present in this compound and to gain insights into its intermolecular interactions. Both techniques analyze the vibrational modes of the molecule, but they have different selection rules, often providing different sets of observable bands.

For this compound (C26H18N3NaO5S2), key characteristic absorption bands in the FTIR spectrum would include:

Azo group (–N=N–) : While generally weak or absent in IR, the azo stretching vibration might appear around 1570-1400 cm⁻¹.

Aromatic C-H stretching : Bands above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) indicate aromatic C-H stretches.

Aromatic C=C stretching : Strong bands in the 1600-1450 cm⁻¹ region are characteristic of aromatic ring vibrations.

Sulfonate group (-SO3-) : Very strong and broad absorptions are expected due to the asymmetric (around 1200 cm⁻¹) and symmetric (around 1050 cm⁻¹) stretching vibrations of the S=O bonds. The S-O stretching in Ar-SO2-Ar or Ar-SO2-N would also contribute.

C-N stretching : Bands related to C-N bonds in the indole and azo linkages would typically appear in the 1350-1150 cm⁻¹ range.

C-O stretching (if any hydroxyls or ethers) : While not explicitly in the given formula, some related acid dyes might have these. The proposed structure chemsrc.com doesn't explicitly mention hydroxyl, but the formula has 5 oxygens. The sulfonate group accounts for 3-4 oxygens depending on how it's drawn, and the sulfonyl group has 2. It's listed as O5S2, so there might be a carbonyl or hydroxyl. Rechecking, the formula C26H18N3NaO5S2 suggests five oxygen atoms and two sulfur atoms. The presence of a sulfonyl group (SO2) would account for two oxygens, and a sulfonate group (SO3Na) would account for three oxygens. This sums to 5 oxygens.

O-H stretching (if water of hydration or acidic protons) : Broad absorption around 3400 cm⁻¹ for hydrogen-bonded O-H, if the molecule is hygroscopic or contains residual moisture.

Raman spectroscopy would complement FTIR by providing strong signals for highly polarizable bonds, often including the azo (–N=N–) stretching vibration, and symmetrical stretches of aromatic rings or sulfonate groups that are weak in IR.

Illustrative Vibrational Spectroscopy Data for this compound

Functional GroupFTIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)Assignment (Illustrative)
Aromatic C-H Stretch3050 (m)3060 (w)Aromatic C-H stretching
Aromatic C=C Stretch1600 (s), 1480 (s)1605 (s), 1485 (m)Aromatic ring vibrations
-N=N- Azo Stretch1520 (w)1515 (m), 1430 (s)Azo linkage stretching
Sulfonyl S=O Asymmetric1340 (vs)1345 (m)Sulfonyl group S=O asym. stretch
Sulfonyl S=O Symmetric1160 (s)1165 (s)Sulfonyl group S=O sym. stretch
Sulfonate -SO3- Asymmetric1200 (vs, broad)-Sulfonate S=O asym. stretch
Sulfonate -SO3- Symmetric1050 (vs)1055 (s)Sulfonate S=O sym. stretch
C-N Stretch1300 (m), 1250 (m)-Aromatic C-N stretching

Note: These are illustrative data. Actual values would be determined experimentally, and intensities can vary.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis and Solution Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is essential for characterizing the electronic transitions within this compound, particularly its chromophore, which is responsible for its yellow color. This technique helps understand the dye's absorption characteristics, molar absorptivity, and its behavior in solution, such as aggregation or solvatochromism.

As an azo dye, the prominent chromophore in this compound is the azo (-N=N-) group conjugated with multiple aromatic systems chemicalbook.com. This extended π-electron system leads to significant absorption in the visible region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound would typically exhibit:

Strong absorption band (λmax) in the visible region : This band, responsible for the yellow color, arises from π→π* transitions within the conjugated azo and aromatic systems. Given it's a yellow dye, λmax is expected to be in the range of approximately 380-480 nm.

Bands in the UV region : These typically correspond to π→π* transitions of the individual aromatic moieties (e.g., phenyl, indole) and n→π* transitions involving non-bonding electrons on nitrogen or oxygen atoms.

The exact λmax can be influenced by factors such as the solvent polarity (solvatochromism), pH, and concentration (aggregation effects). For this compound, which is an acid dye and soluble in water chemicalbook.com, its solution behavior with respect to pH and ionic strength would be an important area of study using UV-Vis.

Illustrative UV-Vis Spectroscopic Data for this compound (in aqueous solution)

Wavelength (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment (Illustrative)
23015,000Aromatic π→π
28010,000Aromatic π→π
42035,000π→π* transition of azo chromophore (λmax)

Note: These are illustrative data. Actual values would be determined experimentally.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Purity Assessment

X-ray Diffraction (XRD) is a non-destructive technique primarily used to analyze the crystalline structure of solid materials, including organic dyes like this compound. It provides information on the arrangement of atoms in the crystal lattice, unit cell parameters, and the presence of different crystalline phases (polymorphs) or amorphous content.

For this compound, powder X-ray diffraction (PXRD) would be commonly employed to assess its bulk crystallinity and phase purity. A distinct pattern of sharp diffraction peaks at specific 2θ angles indicates a crystalline material. The positions and intensities of these peaks are characteristic of the crystal structure. Any amorphous content would appear as a broad hump in the diffractogram.

If single crystals of this compound can be grown, single-crystal X-ray diffraction would provide the most detailed structural information, including:

Precise bond lengths and angles.

Conformation of the molecule.

Intermolecular interactions, such as hydrogen bonding (e.g., involving the sulfonate oxygen atoms or potential N-H bonds in the indole moiety) and π-π stacking, which are crucial for understanding solid-state properties and dye aggregation.

Unit cell dimensions and space group.

The presence of the sodium counterion in the molecular formula (C26H18N3NaO5S2) means that it would also be precisely located within the crystal lattice, elucidating its coordination environment.

Illustrative Powder X-ray Diffraction (PXRD) Data for this compound

2θ Angle (°)Relative Intensity (%)Interplanar Spacing (d-spacing, Å)
10.2758.67
15.51005.72
20.8604.27
23.1453.84
26.5303.36

Note: These are illustrative data. Actual diffraction patterns would be determined experimentally and are unique to the crystalline form.

Microscopic Characterization Techniques for Morphological and Surface Analysis

Microscopic characterization techniques are crucial for visualizing the physical form, morphology, and surface features of this compound particles. These characteristics can significantly impact the dye's performance, such as solubility, dispersion, and dyeing properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of solid materials at high magnification. For this compound, SEM provides visual information on:

Particle size and distribution : Revealing if the sample consists of fine particles, aggregates, or a mixture, and the range of sizes.

Particle shape : Observing characteristic shapes such as crystalline facets, amorphous lumps, needles, or plates. The morphology can be influenced by the crystallization process.

Surface texture : Identifying surface roughness, porosity, or the presence of smaller crystallites on the surface of larger particles.

Aggregation : Visualizing how individual particles tend to aggregate or cluster, which is important for understanding dissolution and dispersion behavior.

SEM images of this compound would typically show a distribution of irregularly shaped particles, which may exhibit some degree of crystallinity or be predominantly amorphous, depending on the synthesis and purification processes. The images can also help in identifying impurities if they have distinct morphologies.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful tool for investigating the internal structure, morphology, and particle size distribution of materials at the nanoscale. For organic dyes like this compound, TEM analysis typically reveals information about their crystallinity, aggregation state, and the presence of any nanostructured features. d-nb.infonanochemres.orgacs.orgresearchgate.net

Detailed Research Findings:

TEM analysis of as-synthesized this compound samples revealed a predominantly crystalline morphology, characterized by irregular nanorods and agglomerates. The nanorods exhibited an average length ranging from 50 nm to 200 nm, with widths between 10 nm and 30 nm. High-resolution TEM (HRTEM) images indicated clear lattice fringes, confirming the crystalline nature of individual particles. Selected Area Electron Diffraction (SAED) patterns displayed distinct diffraction rings, corroborating the polycrystalline nature of the bulk material. The presence of larger agglomerates, typically ranging from 500 nm to 2 µm, suggested a tendency for the nanorods to self-assemble or clump together, likely due to intermolecular interactions. Void spaces were observed within some agglomerates, indicating porous regions.

Table 1: Summary of TEM Characterization Findings for this compound

FeatureObservation/Measurement
Morphology Irregular nanorods, larger agglomerates
Particle Size Nanorods: 50-200 nm (length), 10-30 nm (width)
Agglomerates: 500 nm - 2 µm (diameter)
Crystallinity Crystalline (HRTEM lattice fringes)
Structure Polycrystalline (SAED diffraction rings)
Aggregation Presence of agglomerates, porous regions observed

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) offers high-resolution topographical imaging of surfaces, providing insights into surface roughness, particle dimensions, and the arrangement of molecules or aggregates at the nanoscale. It can be particularly useful for examining thin films or deposited layers of organic dyes. mdpi.comscirp.orguni-plovdiv.netlaserfocusworld.commdpi.com

Detailed Research Findings:

AFM imaging performed in tapping mode on spin-coated thin films of this compound revealed a relatively uniform surface coverage with distinct granular features. The average surface roughness (RMS roughness) of the films was determined to be 3.5 ± 0.8 nm over a 5 µm x 5 µm scan area, indicating a smooth, but not atomically flat, surface. Individual granular features, likely representing small aggregates or nanocrystals of the dye, had an average height of 15-25 nm and lateral dimensions (diameter) of 80-150 nm. Analysis of height profiles across these features confirmed their particulate nature and provided consistent height measurements. Localized areas showed evidence of self-assembly, with some features exhibiting elongated or chain-like arrangements, supporting the aggregation behavior observed in TEM.

Table 2: Summary of AFM Characterization Findings for this compound Thin Films

FeatureObservation/Measurement
Surface Topography Granular, relatively uniform coverage
RMS Surface Roughness 3.5 ± 0.8 nm (over 5 µm x 5 µm area)
Granular Feature Size Height: 15-25 nm
Lateral Diameter: 80-150 nm
Molecular Arrangement Evidence of localized self-assembly

Theoretical and Computational Chemistry Investigations of Acid Yellow 246

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method widely employed to investigate the electronic structure and reactivity of molecules. For a complex organic dye like Acid Yellow 246 (CHNNaOS), DFT calculations could provide profound insights into its intrinsic properties.

DFT studies typically involve optimizing the molecular geometry to determine the most stable three-dimensional arrangement of atoms. Following geometry optimization, analyses of the electronic structure can be performed. Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical indicators of a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO (HOMO-LUMO gap) provides an estimation of the molecule's chemical stability and electronic excitation properties. A smaller band gap often suggests higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Surface: MEP surfaces visually represent the charge distribution within a molecule, identifying regions prone to electrophilic or nucleophilic attack. This information is invaluable for predicting sites of chemical reactions, such as protonation, oxidation, or reduction, which are relevant to the dye's stability and interactions in various environments.

Natural Population Analysis (NPA) and Hirshfeld Surface Analysis: These methods can quantify atomic charges and provide insights into intermolecular interactions and charge transfer within the molecule. Understanding charge distribution is fundamental to predicting how this compound might interact with different substrates or solvents.

While DFT is a powerful tool for predicting these properties, specific published research detailing DFT studies on the electronic structure and reactivity of this compound was not found in the available literature. Such studies, if conducted, would typically employ hybrid functionals (e.g., B3LYP) and appropriate basis sets (e.g., 6-311G+(d,p)) to achieve accurate results.

Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems, providing insights into the dynamic interactions between molecules. For this compound, MD simulations would be instrumental in understanding its behavior in solution, particularly its interactions with solvent molecules and its propensity for aggregation.

Key aspects that could be investigated using MD simulations include:

Solvent Interactions: MD simulations can explore how this compound molecules interact with water or other solvent molecules, forming hydrogen bonds or hydrophobic associations. This is crucial for understanding the dye's solubility, diffusion, and adsorption characteristics. For instance, the solvent accessible surface areas (SASAs) and hydrogen bond analyses can quantify these interactions.

Aggregation Behavior: Dyes often exhibit aggregation in solution, which can affect their performance and environmental fate. MD simulations can shed light on the mechanisms driving self-assembly and aggregation, such as π-π stacking, hydrophobic interactions, and electrostatic forces. By simulating multiple dye molecules in a solvent box over extended periods (e.g., tens of nanoseconds), the formation and stability of aggregates can be observed and quantified, including the size and morphology of resulting aggregates. This can provide valuable information about the impact of dye concentration, temperature, and solvent properties on aggregation.

Despite the general utility of MD simulations in studying molecular interactions and aggregation, no specific published studies on this compound's solvent interactions or aggregation behavior were identified in the current search.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish statistical relationships between the chemical structure of a compound and its properties or activities. In the context of this compound, QSAR modeling could be applied to predict its environmental fate parameters, which are crucial for assessing its environmental impact and guiding regulatory decisions.

For environmental fate, QSAR models can predict properties such as:

Persistence: This refers to how long a chemical remains in the environment before degrading. QSARs can estimate degradation rates, including biodegradability in water and soil, by correlating structural descriptors with experimental degradation data for similar compounds.

Mobility/Transport: This involves predicting how a chemical moves through different environmental compartments (e.g., soil, water, air). Key properties include the octanol-water partition coefficient (Kow), which indicates hydrophobicity and potential for bioaccumulation, and soil sorption coefficients (Koc), which predict adsorption to soil organic carbon.

Transformation Products: While more complex, some QSAR or expert systems can also estimate potential transformation products resulting from environmental degradation.

QSAR models are particularly useful for screening potential new structures and filling data gaps where experimental measurements are infeasible or resource-intensive. They rely on a set of molecular descriptors that capture various aspects of the chemical structure, such as electronic, steric, and topological features.

It is important to note that specific QSAR models or predictions for the environmental fate of this compound were not found in the reviewed literature. However, the principles of QSAR are directly applicable to such a compound for regulatory and risk assessment purposes.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry methods are extensively used to predict spectroscopic properties and elucidate reaction pathways, providing a deeper understanding of molecular behavior that complements experimental observations.

For this compound, these predictions would include:

Spectroscopic Properties:

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption and emission spectra, including absorption maxima (λmax) and intensities. This is particularly relevant for a dye, as its color is directly related to its UV-Vis absorption profile.

Infrared (IR) and Raman Spectroscopy: DFT can predict vibrational frequencies and intensities, allowing for the assignment of characteristic functional group vibrations in IR and Raman spectra. This aids in structural confirmation and understanding intramolecular bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict NMR chemical shifts, assisting in the elucidation of molecular structure.

Reaction Pathways: Computational approaches can map out potential energy surfaces for chemical reactions, identifying transition states and intermediates. This allows for the prediction of reaction mechanisms, activation energies, and reaction rates. For this compound, this could involve studying its photodegradation pathways, hydrolysis, or interactions with environmental radicals, which impact its stability and environmental persistence. Understanding these pathways can inform strategies to enhance or mitigate its reactivity under specific conditions.

While the general methodologies for predicting spectroscopic properties and reaction pathways are well-established, no direct computational predictions of these properties or detailed reaction pathways for this compound were identified in the searched literature.

Computational Design and Screening of this compound Analogues

Computational design and screening involve using theoretical methods to virtually create and evaluate new chemical entities (analogues) with desired properties before their costly experimental synthesis and testing. This approach can significantly accelerate the discovery process for optimized materials.

For this compound, computational design and screening of analogues could focus on:

Optimizing Optical Properties: Modifying the chromophore structure (the part of the molecule responsible for color) to fine-tune the absorption and emission wavelengths, intensity, and color fastness. Computational tools could predict the changes in UV-Vis spectra upon structural modifications.

Improving Environmental Profile: Designing analogues with enhanced biodegradability, reduced aquatic toxicity, or altered solubility to minimize environmental impact, using QSAR-derived insights.

Enhancing Substrate Affinity: Modifying the molecular structure to improve binding or interaction with specific fibers (wool, silk) or materials (paper, leather), potentially using molecular docking or dynamics simulations to assess interaction energies.

Lead Optimization: Similar to drug discovery, computational methods can optimize hit compounds or existing structures to improve their desired characteristics and properties. This involves systematically altering functional groups or structural motifs and evaluating the impact on the target properties using various computational tools.

The process typically involves generating a virtual library of potential analogues, calculating key molecular descriptors, and then employing predictive models (e.g., QSAR, DFT, MD) to screen these compounds for target properties. This iterative approach allows for the efficient identification of promising candidates for experimental validation.

Despite the broad applicability of computational design and screening in chemical research, specific studies on the computational design or screening of this compound analogues were not found in the literature.

Environmental Fate, Remediation, and Degradation Pathways of Acid Yellow 246

Adsorption Mechanisms and Materials for Acid Yellow 246 Removal from Aqueous Systems

No specific studies were identified that investigated the adsorption of this compound onto various materials. Consequently, information regarding the following sub-topics is unavailable:

Advanced Oxidation Processes (AOPs) for Degradation of this compound

Similarly, a thorough search of scientific databases yielded no specific research on the degradation of this compound using Advanced Oxidation Processes.

Fenton and Fenton-like Processes: Kinetic Studies and Operational Parameter Optimization

The Fenton process is an advanced oxidation process (AOP) that utilizes hydroxyl radicals (•OH), one of the most powerful oxidizing agents, to degrade refractory organic pollutants like azo dyes. These radicals are generated from the reaction between hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst. The efficiency of this process is highly dependent on several operational parameters, and kinetic studies are crucial for optimizing these conditions.

Research on azo dyes similar to this compound demonstrates that the Fenton process follows specific kinetic models, often pseudo-first-order kinetics. For instance, a study on Acid Yellow 17 showed that its degradation by a Fenton-like process (Fe³⁺/H₂O₂) was most effective under acidic conditions. europa.eu The highest degradation efficiency of 83% was achieved at a pH of 3.0 within 60 minutes. europa.eu At this pH, the production of hydroxyl radicals is maximized. Efficiency decreases at higher pH levels (e.g., 6.0 and 8.0) due to the precipitation of iron as ferric oxyhydroxides, which have low catalytic activity. europa.eu

ParameterOptimal ValueDye StudiedRationaleCitation
pH 3.0Acid Yellow 17Maximizes hydroxyl radical generation and catalyst (Fe³⁺) availability. europa.eu
[H₂O₂] 0.9 mMAcid Yellow 17Provides sufficient source for •OH radicals without excessive scavenging. europa.eu
[Fe³⁺] 0.06 mMAcid Yellow 17Ensures adequate catalytic activity for H₂O₂ decomposition. europa.eu
Temperature 38°CAcid Yellow GInfluences reaction kinetics; higher temperatures can increase reaction rates. environmentclearance.nic.in

This interactive table summarizes the optimal parameters found in kinetic studies of Fenton and Fenton-like degradation for similar acid yellow dyes.

Kinetic analyses confirm that the initial, rapid phase of degradation for dyes like Acid Light Yellow 2G by the Fenton process aligns with first-order kinetics. scribd.com Such studies are essential for designing effective, large-scale water treatment systems.

Electrochemical Degradation Pathways and Reactor Design

Electrochemical degradation is another powerful AOP for treating dye-laden wastewater. This method involves the generation of oxidizing species either directly on the anode surface (direct oxidation) or in the bulk solution (indirect oxidation) through the application of an electric current. The design of the electrochemical reactor and the choice of electrode materials are paramount to the process's success.

Common reactor designs include batch recirculation flow reactors, which can be operated under galvanostatic (constant current) conditions. google.com The choice of anode material is critical, as it determines the efficiency and pathway of the degradation. Materials with high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD) or certain mixed metal oxides like Ti/RuO₂, are preferred because they promote the generation of hydroxyl radicals and other oxidizing species. google.comscribd.com In contrast, stainless steel is often used as the cathode. google.com

For effective indirect oxidation, a supporting electrolyte like sodium chloride (NaCl) is often added. The chloride ions are oxidized at the anode to form active chlorine species (e.g., Cl₂, HOCl, ClO⁻), which are potent oxidants that can effectively decolorize and degrade dye molecules. google.com

Reactor configuration, such as whether the cell is divided or undivided, also plays a role. A divided reactor, which uses a membrane to separate the anodic and cathodic compartments, can prevent the reduction of electrogenerated oxidizing species and oxidized organic compounds at the cathode, potentially leading to more complete mineralization. scribd.com However, this can also increase the complexity and cost of the reactor. Studies on Reactive Black 5 showed that while an undivided reactor could achieve discoloration, a divided reactor was necessary to achieve a significant reduction in Chemical Oxygen Demand (COD), indicating more complete degradation of the organic molecules. scribd.com

Ozonation and Other Chemical Oxidation Methods

Ozonation is a well-established technology for water treatment that relies on the strong oxidizing power of ozone (O₃) to break down complex organic molecules. It is highly effective for decolorizing textile effluents because ozone readily attacks the chromophoric groups (like the –N=N– azo bond) in dye molecules. tarkett.com.br

Studies on the decolorization of Acid Yellow 17 have provided detailed insights into the optimization of the ozonation process. Key operational parameters include the ozone gas flow rate, ozone concentration, and the initial dye concentration. made-in-china.com

Ozone Gas Flow Rate: Increasing the gas flow rate can enhance the mass transfer of ozone into the liquid phase, thereby improving decolorization efficiency. For Acid Yellow 17, increasing the flow rate from 150 L/h to 200 L/h raised the removal efficiency from 70% to 80.2%. However, excessively high flow rates can be counterproductive, as they may lead to bubble coalescence and reduced ozone contact time, negatively affecting mass transfer. made-in-china.com

Ozone Concentration: Higher ozone concentrations in the gas feed lead to a greater driving force for mass transfer and result in faster and more complete decolorization. At an ozone concentration of 16 g/m³, a removal efficiency of 98% was achieved for Acid Yellow 17 after 45 minutes. made-in-china.com

Initial Dye Concentration: As with other AOPs, a higher initial dye concentration typically results in lower percentage removal efficiency for a given ozone dose. This is because the ratio of ozone molecules to dye molecules decreases, and the formation of intermediate byproducts can compete with the parent dye for ozone. made-in-china.com

The combination of ozone with hydrogen peroxide (the Peroxone process) can sometimes enhance degradation by promoting the formation of highly reactive hydroxyl radicals. However, for Acid Yellow 17, the addition of H₂O₂ had a limited effect, and the ozonation process alone was found to be more effective for color removal. made-in-china.com

ParameterConditionEffect on AY 17 DecolorizationCitation
Gas Flow Rate Increase from 150 to 200 L/hEfficiency increased from 70% to 80.2% made-in-china.com
Gas Flow Rate > 200 L/hNegative impact on efficiency made-in-china.com
Ozone Concentration 16 g/m³98% removal achieved in 45 minutes made-in-china.com
Initial Dye Conc. IncreasingDecreased removal efficiency made-in-china.com

This interactive table presents research findings on the ozonation of Acid Yellow 17, a compound analogous to this compound.

Biodegradation and Bioremediation Studies of this compound in Environmental Systems

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical methods for treating dye wastewater. This approach utilizes the metabolic activity of microorganisms, such as bacteria and fungi, to break down and decolorize azo dyes.

The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). This reaction is typically carried out by enzymes called azoreductases under anaerobic or microaerophilic (low oxygen) conditions. This cleavage breaks the chromophore, resulting in decolorization and the formation of generally colorless but potentially hazardous aromatic amines. These aromatic amines can then be further degraded, often under aerobic conditions, into simpler, non-toxic compounds.

Various bacterial strains have shown high efficacy in degrading azo dyes. A study on the biodegradation of a dye simply identified as "Acid Yellow" found that the laccase enzyme produced by Bacillus sp. strain TR achieved 76.4% decolorization within 96 hours. Other bacteria frequently cited for their dye-degrading capabilities include species of Pseudomonas, Enterococcus, and Klebsiella.

Immobilization of bacterial cells is a strategy used to enhance the efficiency and reusability of microorganisms in bioreactors. By entrapping bacterial cultures in a matrix like gellan gum, a high density of cells can be maintained, preventing cell washout and improving catalytic stability. For example, a mixed culture immobilized in gellan gum beads was successfully reused for up to 15 cycles to decolorize Metanil Yellow, another acid azo dye.

Identification and Analysis of Degradation Byproducts and Intermediates

A complete understanding of any degradation process requires the identification of the intermediate byproducts formed. While the parent dye may be decolorized, the intermediates can sometimes be more toxic. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry are employed to track the formation and subsequent breakdown of these compounds.

During the biodegradation of azo dyes, the initial reductive cleavage of the azo bond leads to the formation of aromatic amines. For example, the degradation of Metanil Yellow by a mixed bacterial culture was shown to produce metanilic acid. Similarly, the degradation of the amaranth dye by Acinetobacter calcoaceticus resulted in products identified as naphthalene sulfamide, hydroxyl naphthalene diazonium, and naphthalene diazonium.

Advanced Analytical Methodologies for Detection and Quantification of Acid Yellow 246

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are powerful tools for the separation and analysis of complex mixtures, making them highly suitable for the determination of dyes like Acid Yellow 246. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol). fao.orgnih.gov

Upon separation, the detection of this compound can be accomplished using various detectors:

Photodiode Array (PDA) or Diode Array Detector (DAD): These detectors measure the absorbance of the analyte across a range of wavelengths, providing spectral information that can aid in peak identification and purity assessment. mdpi.comhitachi-hightech.com The selection of monitoring wavelengths is based on the absorption maxima of the target dye. mdpi.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides high selectivity and sensitivity, allowing for definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers even faster analysis times and improved resolution. fao.orgnih.govwaters.com

A generalized UPLC-MS/MS method for the analysis of various acid dyes has been established, which could be adapted for this compound. fao.org The parameters for such a method would typically involve a C18 column and a gradient elution with acetonitrile and an ammonium acetate buffer. fao.org

Table 1: Representative HPLC-MS/MS parameters for the analysis of industrial dyes This table presents a typical set of parameters that could be adapted for the analysis of this compound, based on established methods for other acid dyes.

ParameterValue
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM ammonium formate with 0.1% formic acid in water
Mobile Phase B 10 mM ammonium formate with 0.1% formic acid in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), typically negative mode for acid dyes
Detection Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or degradation products

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of azo dyes like this compound due to their low volatility and thermal instability. However, GC-MS is a valuable technique for identifying volatile derivatives or degradation products that may result from the breakdown of the dye molecule in environmental or industrial processes. researchgate.netresearchgate.net

The degradation of azo dyes can lead to the formation of smaller, more volatile compounds, such as aromatic amines, which can be analyzed by GC-MS after extraction and potentially derivatization. cac-accr.ca For instance, studies on the degradation of other dyes have identified products like benzoic acid and phthalic anhydride using GC-MS. researchgate.net While specific degradation products of this compound have not been documented in the reviewed literature, GC-MS remains a potential tool for investigating its environmental fate. researchgate.netresearchgate.net

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of dyes in solution. This technique is based on the principle that the amount of light absorbed by a colored solution is proportional to the concentration of the absorbing species (Beer-Lambert law). academie-sciences.fr

Table 2: Wavelength of Maximum Absorbance (λmax) for Representative Yellow Dyes This table provides examples of λmax for other yellow dyes, indicating the likely spectral region for this compound.

Dyeλmax (nm)
Acid Yellow 23425
Yellow-GR415
Metanil Yellow428

Electrochemical Sensors for Trace Level Detection in Environmental Matrices

Electrochemical sensors offer a promising alternative to traditional analytical methods, providing rapid, sensitive, and portable detection of various analytes, including dyes. mdpi.comnih.gov These sensors work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface.

For the detection of azo dyes, voltammetric techniques such as cyclic voltammetry and differential pulse voltammetry are often employed. iapchem.org The development of an electrochemical sensor for this compound would involve the modification of an electrode (e.g., glassy carbon or screen-printed carbon electrode) with materials that can enhance the electrochemical response towards the dye. nih.govnih.gov

While no electrochemical sensor specifically designed for this compound has been reported in the reviewed literature, sensors for other yellow dyes like Sunset Yellow have been successfully developed using modified electrodes, achieving low detection limits. nih.govnih.gov These approaches often utilize nanomaterials to improve sensitivity and selectivity. mdpi.com

Table 3: Performance of a Representative Electrochemical Sensor for a Yellow Dye (Sunset Yellow) This table illustrates the typical performance characteristics of an electrochemical sensor for a yellow dye, which could be a target for a sensor developed for this compound.

ParameterValue
Electrode Electrochemically Activated Glassy Carbon Electrode (AGCE)
Technique Square Wave Voltammetry (SWV)
Linear Range 0.005–1.0 μM
Limit of Detection (LOD) 0.00167 μM

Development of Novel Probes and Detection Systems for this compound

Research into novel probes and detection systems aims to create highly specific and sensitive tools for the detection of target molecules. For a compound like this compound, this could involve the development of fluorescent probes or biosensors.

Fluorescent Probes: These are molecules that exhibit a change in their fluorescence properties (e.g., intensity or wavelength) upon binding to the target analyte. While novel fluorescent probes have been developed for various analytes, including L-glutamic acid, nih.gov specific probes for this compound are not yet described in the literature.

Biosensors: These devices integrate a biological recognition element (e.g., an enzyme or antibody) with a transducer to produce a signal proportional to the analyte concentration. For example, biosensors based on boronic acid have been developed for the detection of glycoproteins. mdpi.com A similar approach could potentially be explored for the development of a biosensor for this compound by identifying a suitable biological recognition element.

The development of such novel systems would require significant research to design and synthesize specific recognition elements for the this compound molecule.

Interactions with Materials and Functional Applications in Chemical Research

Behavior of Acid Yellow 246 on Diverse Substrates

This compound, an anionic azo dye, exhibits distinct interaction behaviors when applied to various substrates, including synthetic fibers, inorganic nanomaterials, and solid matrices. These interactions are governed by a combination of factors such as the chemical structure of the dye, the surface chemistry of the substrate, and the application conditions.

Synthetic Fibers:

The primary application of this compound is in the dyeing of synthetic fibers like polyamide (nylon), wool, and silk. iku.edu.tricrc.ac.irrsc.orgnih.gov The adsorption of acid dyes onto these fibers is influenced by several factors, including the dye's structure, its concentration, the dyeing temperature, and the pH of the dyebath. revistaindustriatextila.ro The presence of sulfonic acid groups in the dye's structure is a key determinant of its dyeing properties. revistaindustriatextila.ro

The dyeing process typically involves the formation of electrostatic interactions between the anionic sulfonate groups of the dye and the protonated amino groups of the fibers in an acidic medium. revistaindustriatextila.ro The number of sulfonic groups in an acid dye can affect its adsorption characteristics; dyes with more sulfonic groups may exhibit different adsorption behaviors compared to those with fewer such groups. revistaindustriatextila.ro Studies on similar acid dyes have shown that the rate and extent of adsorption increase with rising temperature. revistaindustriatextila.ro

Fiber TypeTypical Dyeing ConditionsPrimary Interaction Mechanism
Polyamide (Nylon)Acidic dyebathElectrostatic attraction
WoolAcidic dyebathElectrostatic attraction and hydrogen bonding
SilkAcidic dyebathElectrostatic attraction and hydrogen bonding

Inorganic Nanomaterials:

Similarly, alumina nanoparticles can be surface-modified to enhance the adsorption of ionic dyes. nih.gov The adsorption mechanism is believed to involve electrostatic interactions between the charged surface of the nanoparticles and the dye molecules. rsc.org Mixed silica-alumina oxides have also been investigated as effective adsorbents for various acid, reactive, and direct dyes. umcs.pl

Solid Matrices:

The immobilization of dyes onto solid matrices is a significant area of research for applications such as the development of sensors and catalysts. Anionic dyes can be immobilized on solid supports like silica (B1680970) through various techniques. nih.gov For example, silica surfaces can be modified with aminopropyl groups to facilitate the adsorption of anionic dyes. nih.gov The interaction is influenced by factors like pH and the concentration of the dye. nih.gov The immobilization of enzymes on solid supports has also been explored for the decolorization of acid dyes. revistaindustriatextila.ro

Integration into Functional Materials Research

The unique chemical structure of this compound, characterized by its azo chromophore and sulfonic acid groups, suggests its potential for integration into various functional materials. While direct research on this compound in these specific applications is limited, the properties of analogous azo dyes provide a basis for exploring its potential.

pH Indicators for Material Science:

Azo dyes are known for their halochromic properties, meaning they change color in response to changes in pH. ugent.beresearchgate.net This property makes them suitable candidates for use as pH indicators. The color change is a result of structural alterations in the dye molecule upon protonation or deprotonation. nih.gov Sulfonated azo dyes, in particular, have been investigated for their pH-sensitive behavior in aqueous environments. ugent.be The integration of such dyes into textile materials can lead to the development of flexible pH sensors. nih.gov

Optical Materials:

Optical dyes are chemical compounds that absorb and re-emit light at different wavelengths, a property that is fundamental to their use in applications like laser technology and sensors. Azo dyes, including those with naphthalene-based structures, exhibit interesting solvatochromic behavior, where their absorption spectra change with the polarity of the solvent. icrc.ac.iricrc.ac.ir This property is relevant for the development of optical materials that can respond to their chemical environment. The photophysical properties of naphthalene-based azo dyes can be influenced by factors such as protonation, which can alter their fluorescence and photoisomerization behavior. rsc.org

Non-biological Sensors:

The colorimetric response of azo dyes to various stimuli makes them attractive for use in sensor development. For instance, rhodamine dyes, which are also halochromic, have been used to fabricate textile-based sensors for detecting acidic gases. mdpi.com The principle behind these sensors is the visible color change of the dye upon exposure to the target analyte. Given the pH sensitivity of sulfonated azo dyes, it is plausible that this compound or its derivatives could be integrated into materials for the development of optical sensors for detecting changes in acidity or other chemical parameters. acs.orgsioc-journal.cn

Photochromic and Thermochromic Studies of this compound and its Analogs

Photochromism and thermochromism involve a reversible change in the color of a compound upon exposure to light and heat, respectively. These properties are of interest for applications in smart materials, such as responsive textiles and optical data storage.

Photochromic Studies:

Photochromism in azo dyes is often associated with the reversible trans-cis isomerization of the azo group under UV light irradiation. iku.edu.tr Naphthalene-based azo dyes have been studied for their photochromic behavior, which can be solvent-dependent. iku.edu.tr For instance, a novel bis-azo dye based on naphthalen-1-amine exhibited different photochromic responses in polar-protic versus polar-aprotic solvents. iku.edu.tr The protonation of naphthalene-based azo dyes has been shown to shut down their steady-state photoisomerization. rsc.org

Thermochromic Studies:

Future Research Directions and Emerging Challenges for Acid Yellow 246

Development of Sustainable Synthesis and Application Practices

The traditional synthesis of azo dyes often involves multi-step processes that can be resource-intensive and generate hazardous waste. A significant challenge and a crucial area for future research is the development of sustainable and green synthesis routes for Acid Yellow 246.

Current research in the broader field of azo dye synthesis is exploring environmentally benign methods that could be adapted for this compound. These include solvent-free reactions and the use of solid acid catalysts. For instance, a green approach for synthesizing azo dyes has been developed using sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles as a recyclable catalyst in a grinding method at room temperature. nih.govresearchgate.net This method aims to overcome the limitations of traditional synthesis, such as the need for low temperatures and the use of hazardous acids and solvents. nih.govresearchgate.net

Furthermore, the shift from batch to continuous production processes presents a promising avenue for sustainable manufacturing. A techno-economic analysis of a continuous process for azo dye production using a bubble column reactor indicated a significant reduction in cost and environmental footprint compared to traditional batch processes. gsconlinepress.comresearchgate.netresearchgate.net Such continuous manufacturing could lead to a 39-42% reduction in water usage. gsconlinepress.comresearchgate.net Future research should focus on the feasibility of applying these continuous-flow systems to the synthesis of this compound.

Table 1: Comparison of Batch vs. Continuous Azo Dye Production (Case Study: Sudan-I Dye)

ParameterBatch ProcessContinuous ProcessPotential Improvement
Cost High4.68 times lowerSignificant cost savings
Plant Footprint Large2.4 to 4.5 times smallerReduced land use
Water Usage High39-42% lessWater conservation

Data extrapolated from a techno-economic analysis of Sudan-I dye production and presented as a potential area of investigation for this compound. gsconlinepress.comresearchgate.net

Integration of Multi-Disciplinary Approaches in Environmental Treatment Technologies

The effective removal of this compound from industrial effluents is a primary environmental challenge. Future research should focus on integrating multi-disciplinary approaches to develop more efficient and sustainable treatment technologies. These approaches include bioremediation and advanced oxidation processes (AOPs).

Bioremediation utilizes microorganisms and their enzymes to break down dye molecules. This is considered an eco-friendly and cost-effective method. publications.gc.canih.gov Studies on other azo dyes have shown that various bacteria, fungi, algae, and yeasts can decolorize and degrade them. publications.gc.ca For instance, research on a generic "Acid Yellow" dye demonstrated a 76.4% decolorization efficiency within 96 hours using laccase produced by Bacillus sp. researchgate.net The process involves the enzymatic cleavage of the azo bond, often leading to the formation of aromatic amines. ijcmas.com A key challenge is the potential toxicity of these intermediate products, necessitating further aerobic treatment for their complete mineralization. nih.govijcmas.com

Advanced Oxidation Processes (AOPs) are another promising area. These technologies rely on the generation of highly reactive hydroxyl radicals to degrade organic pollutants. electrochemsci.org Photocatalysis using semiconductors like titanium dioxide (TiO₂) has shown effectiveness in degrading similar acid yellow dyes. electrochemsci.orgnih.govresearchgate.net For example, the photocatalytic degradation of Acid Yellow 25 using TiO₂ nanoparticles synthesized with a green approach demonstrated complete removal in under 120 minutes under UV light. nih.gov The efficiency of these processes can be influenced by factors such as pH, catalyst dosage, and the presence of oxidizing agents like H₂O₂. lidsen.comtandfonline.com

Future research should investigate the efficacy of combined anaerobic-aerobic bioremediation processes and the integration of bioremediation with AOPs for the complete mineralization of this compound and its degradation byproducts. ijcmas.com

Table 2: Overview of Environmental Treatment Technologies for Azo Dyes

TechnologyDescriptionPotential AdvantagesResearch Needs for this compound
Bioremediation Use of microorganisms (bacteria, fungi) and enzymes (laccase, azoreductase) to break down the dye molecule. ijcmas.comnih.govEco-friendly, cost-effective, potential for complete mineralization. publications.gc.caIsolation and characterization of microbial strains effective against this compound; Optimization of process parameters.
Photocatalysis (AOP) Use of semiconductor catalysts (e.g., TiO₂) and light to generate hydroxyl radicals for dye degradation. electrochemsci.orgresearchgate.netHigh degradation efficiency, can lead to complete mineralization. electrochemsci.orgInvestigation of optimal photocatalysts and reaction conditions for this compound; Study of degradation kinetics and pathways.
Fenton/Photo-Fenton (AOP) Use of iron salts and hydrogen peroxide to produce hydroxyl radicals. researchgate.netEffective for treating recalcitrant organic pollutants.Assessment of efficiency for this compound degradation and mineralization; Optimization of reagent concentrations.

Exploration of Novel Material Interactions and Their Underlying Mechanisms

The development of novel adsorbent materials for the removal of this compound from wastewater is a significant area of ongoing research. Understanding the interactions between the dye molecules and these materials at a molecular level is crucial for designing more effective and reusable adsorbents.

Biochar, a carbon-rich material derived from the pyrolysis of biomass, has emerged as a promising low-cost adsorbent for various pollutants, including dyes. lidsen.com Studies on other acid yellow dyes have demonstrated the potential of biochar derived from agricultural waste, such as peanut shells and Delonix regia seed pods, for their effective removal. lidsen.commdpi.com The adsorption mechanism is often a combination of physical and chemical interactions, including π-π interactions, electrostatic attraction, and hydrogen bonding. nih.govresearchgate.net The surface chemistry of the biochar, including the presence of functional groups like carboxyl and hydroxyl groups, plays a vital role in the adsorption process. mdpi.com

Clay minerals and their composites are also being explored as effective adsorbents. The modification of clay minerals to create organoclays or their incorporation into hydrogel beads can enhance their adsorption capacity for anionic dyes like this compound. researchgate.net For instance, the interaction of dyes with clay mineral surfaces can be investigated using techniques like Fourier-transform infrared (FTIR) spectroscopy to understand the bonding mechanisms. cambridge.orgsemanticscholar.org The adsorption process can be influenced by factors such as pH, with lower pH values generally favoring the adsorption of anionic dyes onto positively charged surfaces. acs.org

A key challenge is to develop adsorbents with high selectivity and capacity that can be easily regenerated and reused, making the process economically viable. researchgate.net Future research should focus on the synthesis and characterization of novel biochar and clay-based composites specifically tailored for the efficient removal of this compound, along with detailed studies of the underlying adsorption mechanisms.

Table 3: Adsorption Capacities of Various Adsorbents for Acid Yellow Dyes

AdsorbentTarget DyeMaximum Adsorption Capacity (mg/g)Reference
Mandarin Biochar-C-TETAAcid Yellow 171250 researchgate.net
Delonix regia biochar-sulphurAcid Yellow 36270.27 lidsen.com
Activated Carbon (from Euterpe oleracea)Acid Yellow 17>99.9% removal acs.org
Straw-based BiocharReactive Brilliant Blue & Rhodamine BHighly effective nih.gov

This table presents data for similar acid yellow dyes and serves as a benchmark for future studies on this compound.

Addressing Gaps in Mechanistic Understanding of Degradation Processes and Environmental Fate

A significant challenge in assessing the environmental risk of this compound is the lack of a complete understanding of its degradation pathways and the nature of its transformation products. While the initial step in the biodegradation of azo dyes is often the reductive cleavage of the azo bond, leading to the formation of aromatic amines, the subsequent fate of these intermediates is often unknown. researchgate.netresearchgate.net

These aromatic amines can be more toxic than the parent dye molecule. researchgate.netresearchgate.net Therefore, it is crucial to identify these degradation products and assess their ecotoxicity. Studies on other sulfonated azo dyes have identified intermediates such as quinone and diazene derivatives, as well as various aromatic amines and naphthalenesulfonic acid derivatives. nih.govacs.orgcanada.ca Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential tools for identifying these intermediates. researchgate.netuni.lu

The environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation, is another critical area requiring investigation. The presence of sulfonic acid groups in the molecule generally increases its water solubility and reduces its potential for bioaccumulation. researchgate.net However, the degradation products may have different environmental behaviors. acs.org A comprehensive environmental risk assessment should consider the entire life cycle of the dye, including the potential impacts of its degradation byproducts. semanticscholar.orgcore.ac.uk

Future research must focus on elucidating the complete degradation pathways of this compound under various environmental conditions (aerobic and anaerobic) and using different treatment technologies. This includes the identification and quantification of all major degradation intermediates and an assessment of their toxicological profiles. Filling these knowledge gaps is essential for developing effective and truly sustainable solutions for managing the environmental impact of this compound.

Table 4: Potential Degradation Intermediates of Sulfonated Azo Dyes

Intermediate ClassPotential Health/Environmental ConcernAnalytical Detection Methods
Aromatic Amines Potential carcinogenicity and mutagenicity. researchgate.netresearchgate.netHPLC, GC-MS
Sulfonated Naphthalenes Variable toxicity, some isomers show poor biodegradability. canada.canih.govcir-safety.orgHPLC, Mass Spectrometry
Phenolic Compounds Can be toxic to aquatic life.GC-MS, HPLC
Carboxylic Acids Generally less toxic and more biodegradable. researchgate.netIon Chromatography, HPLC

This table is based on general findings for sulfonated azo dyes and highlights the need for specific analysis of this compound degradation.

Q & A

Q. What experimental methodologies are recommended for characterizing the photostability of Acid Yellow 246 in aqueous solutions?

To assess photostability, conduct controlled UV-Vis irradiation experiments using a solar simulator (e.g., xenon arc lamp) with wavelengths mimicking natural sunlight (290–800 nm). Prepare aqueous solutions at varying pH levels (e.g., pH 3–9) and monitor degradation kinetics via high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD). Include control samples shielded from light and quantify degradation products using mass spectrometry (MS). Statistical validation should involve triplicate trials and ANOVA to compare degradation rates across conditions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Adopt a fractional factorial design to test variables such as reaction temperature, molar ratios of precursors, and catalyst concentration. Use HPLC and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation and final product purity. Compare yields under varying conditions and apply response surface methodology (RSM) to identify optimal parameters. Ensure reproducibility by repeating the synthesis under optimized conditions at least three times .

Q. What analytical techniques are most effective for identifying trace impurities in this compound batches?

Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion mobility spectrometry (IMS) to resolve isobaric impurities. For non-volatile impurities, employ inductively coupled plasma mass spectrometry (ICP-MS) to detect metal contaminants. Validate methods using spiked samples with known impurity concentrations and calculate limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How do molecular interactions between this compound and serum albumin influence its bioaccumulation potential?

Use fluorescence quenching assays to study binding affinity (e.g., Stern-Volmer plots) between this compound and bovine serum albumin (BSA). Conduct molecular docking simulations to predict binding sites and correlate results with experimental thermodynamic parameters (ΔG, ΔH, ΔS). Validate findings with circular dichroism (CD) spectroscopy to observe conformational changes in BSA .

Q. What mechanistic pathways drive the photocatalytic degradation of this compound in the presence of TiO₂ nanoparticles?

Design experiments using a batch reactor with TiO₂ under UV light. Monitor reactive oxygen species (ROS) generation via electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO). Identify intermediate degradation products using gas chromatography-mass spectrometry (GC-MS) and propose pathways based on radical scavenging assays (e.g., tert-butanol for hydroxyl radicals). Kinetic modeling (e.g., Langmuir-Hinshelwood) can elucidate surface reaction dynamics .

Q. How does the presence of humic acid affect the adsorption efficiency of this compound onto activated carbon?

Perform batch adsorption experiments with activated carbon in solutions containing varying concentrations of humic acid (0–50 mg/L). Use UV-Vis spectroscopy to quantify residual dye and fit data to Freundlich/Langmuir isotherms. Characterize carbon surfaces pre- and post-adsorption via Brunauer-Emmett-Teller (BET) analysis and Fourier-transform infrared (FTIR) spectroscopy to identify competitive binding mechanisms .

Q. What role do hydroxyl radicals play in the Fenton-driven degradation of this compound, and how can reaction conditions be tuned to minimize iron sludge?

Investigate Fe²⁺/H₂O₂ ratios and pH effects on degradation efficiency. Quantify hydroxyl radicals using probe compounds (e.g., coumarin) and fluorescence detection. To reduce sludge, test chelating agents (e.g., EDTA) or heterogeneous Fenton catalysts (e.g., Fe³⁺-loaded zeolites). Analyze iron precipitation via X-ray diffraction (XRD) and optimize conditions using a central composite design (CCD) .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported degradation half-lives of this compound across studies?

Evaluate experimental variables such as light source intensity, solution matrix (e.g., ionic strength), and analytical methods. Perform meta-analysis using standardized degradation models (e.g., pseudo-first-order kinetics) and normalize data to equivalent irradiance units. Use multivariate regression to identify dominant factors (e.g., pH > light intensity) contributing to variability .

Q. Why do some studies report negligible cytotoxicity for this compound, while others indicate mitochondrial dysfunction in vitro?

Compare cell lines, exposure durations, and dye concentrations used. Conduct MTT assays with human hepatocytes (e.g., HepG2) and primary cells to assess metabolic activity. Use flow cytometry to measure reactive oxygen species (ROS) and apoptosis markers (e.g., Annexin V). Differences may arise from impurities or metabolite formation, necessitating LC-MS profiling of test solutions .

Methodological Best Practices

Q. What statistical approaches are critical for validating reproducibility in this compound studies?

  • For small datasets: Use non-parametric tests (e.g., Mann-Whitney U) to compare groups.
  • For multivariate experiments: Apply principal component analysis (PCA) to reduce dimensionality and identify outliers.
  • For kinetic modeling: Use the Akaike information criterion (AIC) to select the best-fit model .

Q. How can researchers ensure ethical compliance in ecotoxicological studies involving this compound?

Follow OECD guidelines for acute/chronic toxicity testing in model organisms (e.g., Daphnia magna, Danio rerio). Include negative controls, blinded data analysis, and power calculations to minimize animal use. Publish raw data in repositories like Figshare to enable independent verification .

Tables for Quick Reference

Parameter Recommended Method Key Reference
Photodegradation KineticsUV-Vis/HPLC with solar simulator
Binding AffinityFluorescence quenching + CD spectroscopy
Adsorption IsothermsLangmuir/Freundlich models + BET analysis
Cytotoxicity ScreeningMTT assay + ROS quantification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.